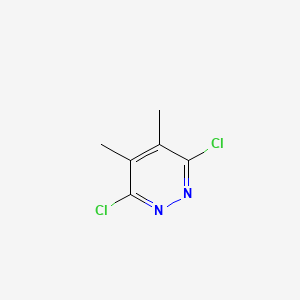

3,6-Dichloro-4,5-dimethylpyridazine

説明

Contextualization within Halogenated Pyridazine (B1198779) Chemistry

Halogenated pyridazines are a class of heterocyclic compounds that have garnered considerable attention in synthetic organic chemistry. The presence of one or more halogen atoms on the pyridazine ring imparts unique reactivity, making them susceptible to a variety of chemical transformations.

Dichloropyridazines, such as 3,6-dichloropyridazine (B152260) and its derivatives, are particularly important as precursors in the synthesis of a diverse range of functionalized pyridazines. chemicalbook.comresearchgate.net The two chlorine atoms can be selectively displaced by various nucleophiles, allowing for the stepwise introduction of different functional groups. This sequential substitution is a powerful tool for creating a library of compounds with tailored properties. For instance, the reaction of 3,6-dichloropyridazine with nucleophiles can lead to mono- or di-substituted products, depending on the reaction conditions. researchgate.net

The synthesis of 3,6-dichloropyridazine itself is well-established, often starting from maleic hydrazide or 3,6-dihydroxypyridazine and reacting with a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.comacs.org This accessibility further enhances its utility in synthetic chemistry.

The presence of methyl groups on the pyridazine core, as in 3,6-dichloro-4,5-dimethylpyridazine, influences the electronic properties and steric environment of the ring. Methyl groups are electron-donating, which can affect the reactivity of the ring towards both electrophilic and nucleophilic attack. rsc.org This electronic effect can modulate the reactivity of the chlorine atoms, potentially influencing the regioselectivity of nucleophilic substitution reactions.

Furthermore, the steric hindrance provided by the methyl groups can direct the approach of incoming reagents, leading to specific isomeric products. This level of control is crucial in the synthesis of complex molecules where precise stereochemistry is required.

Overview of Research Trajectories for Pyridazine Derivatives

The field of pyridazine chemistry has evolved significantly since its inception, driven by the quest for new synthetic methods and the discovery of novel applications for these heterocyclic compounds.

The first synthesis of a substituted pyridazine was achieved by Fischer in the late 19th century, with the parent pyridazine being synthesized shortly after. liberty.edu Early research focused on establishing fundamental synthetic routes, often involving the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.orgchemtube3d.com The development of methods to functionalize the pyridazine ring, such as halogenation and subsequent nucleophilic substitution, expanded the synthetic toolbox available to chemists. rsc.orgwur.nl The synthesis of pyridazines from substituted maleic anhydrides also represents a significant historical route. acs.org

Modern heterocyclic chemistry is characterized by a drive towards more efficient and sustainable synthetic methods, as well as the exploration of new applications for these compounds. numberanalytics.comnumberanalytics.com The development of green chemistry approaches, utilizing less hazardous reagents and solvents, is a key trend. numberanalytics.com

Emerging technologies like machine learning and artificial intelligence are also beginning to impact the field, aiding in the prediction of molecular properties and the design of novel synthetic pathways. numberanalytics.com There is a growing interest in the application of heterocyclic compounds in materials science and as catalysts. chemimpex.comnumberanalytics.com The unique electronic properties of pyridazines make them attractive candidates for incorporation into advanced materials and for use as ligands in catalysis. liberty.edunumberanalytics.com The study of pyrido[3,4-c]pyridazines, which are structurally related to pyridazines, is an active area of research, with a focus on their synthesis and potential medicinal applications. researchgate.net The reactivity of electron-deficient pyridazines in reactions like the hetero-Diels-Alder reaction is also being explored for the synthesis of complex polycyclic systems. researchgate.net

Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 34584-69-5 | C6H6Cl2N2 | 177.03 |

| 3,6-Dichloropyridazine | 141-30-0 | C4H2Cl2N2 | 148.98 |

| 3,6-Dihydroxy-4,5-dimethylpyridazine | 5754-17-6 | C6H8N2O2 | 140.14 |

| 3,6-Dihydroxypyridazine (Maleic hydrazide) | 123-33-1 | C4H4N2O2 | 112.09 |

| 3-Chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine | Not Available | C20H25ClN4 | 368.90 |

| 1-(2,3-Dimethylphenyl)piperazine (B150784) | Not Available | C12H18N2 | 190.29 |

| Phosphorus oxychloride | 10025-87-3 | POCl3 | 153.33 |

| Pyridazine | 289-80-5 | C4H4N2 | 80.09 |

| 3,5-Dichloropyridazine | 1837-55-4 | C4H2Cl2N2 | 148.98 |

| 3,6-Dichloro-4-methylpyridazine (B106839) | 19064-64-3 | C5H4Cl2N2 | 163.00 |

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 3,6-dihydroxy-4,5-dimethylpyridazine. chemicalbook.com This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride, often with the addition of a base like diisopropylethylamine and under microwave irradiation to facilitate the reaction. chemicalbook.com Another documented method involves the reaction of this compound with 1-(2,3-dimethylphenyl)piperazine in the presence of potassium carbonate at elevated temperatures to yield a more complex derivative. prepchem.com

| Starting Material | Reagents | Product |

| 3,6-Dihydroxy-4,5-dimethylpyridazine | Phosphorus oxychloride, Diisopropylethylamine | This compound |

| This compound | 1-(2,3-Dimethylphenyl)piperazine, Potassium carbonate | 3-Chloro-6-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4,5-dimethylpyridazine |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H6Cl2N2 nih.gov |

| Molecular Weight | 177.03 g/mol nih.gov |

| Melting Point | 120-121 °C echemi.com |

| Boiling Point | 317.1 °C at 760 mmHg echemi.com |

| Density | 1.3 g/cm³ echemi.com |

| XLogP3 | 2.5 nih.gov |

| CAS Number | 34584-69-5 nih.gov |

This data is compiled from various chemical databases and may have slight variations depending on the source.

Structure

2D Structure

特性

IUPAC Name |

3,6-dichloro-4,5-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVVGCRPPJVNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611214 | |

| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34584-69-5 | |

| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloro-4,5-dimethylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of 3,6 Dichloro 4,5 Dimethylpyridazine

Established Synthetic Pathways to 3,6-Dichloro-4,5-dimethylpyridazine

Established synthetic routes to this compound predominantly rely on the conversion of pyridazinone-based starting materials. These methods are well-documented and offer reliable access to the target compound.

The transformation of pyridazinone derivatives represents a cornerstone in the synthesis of this compound. This approach leverages the reactivity of the pyridazinone ring system to introduce the desired chloro substituents.

A prominent method for the synthesis of this compound involves the direct conversion of 3,6-dihydroxy-4,5-dimethylpyridazine. chemicalbook.com This precursor, also known as 4,5-dimethyl-1,2-dihydropyridazine-3,6-dione, serves as a readily available starting material for this transformation. The core of this synthetic strategy lies in the replacement of the hydroxyl groups with chlorine atoms, a common transformation in heterocyclic chemistry.

Synthesis from Pyridazinones

Transformation of 3,6-Dihydroxy-4,5-dimethylpyridazine Precursors

Reaction Conditions and Reagents

The conversion of 3,6-dihydroxy-4,5-dimethylpyridazine to its dichloro derivative is typically achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being a widely employed reagent. chemicalbook.comgoogle.com The reaction is often carried out in the presence of a base to facilitate the reaction. One documented procedure utilizes N,N-diisopropylethylamine (DIPEA) as the base in conjunction with phosphorus oxychloride. chemicalbook.com The use of a solvent may or may not be necessary depending on the specific protocol; in some cases, phosphorus oxychloride can also serve as the reaction medium. chemicalbook.comgoogle.com

| Reagent | Role | Reference |

| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | chemicalbook.comgoogle.com |

| N,N-Diisopropylethylamine (DIPEA) | Base | chemicalbook.com |

Optimization of Reaction Parameters

To enhance the efficiency and yield of the chlorination reaction, various parameters can be optimized. Temperature plays a crucial role, with elevated temperatures often required to drive the reaction to completion. For instance, a reported procedure specifies a reaction temperature of 160 °C. chemicalbook.com Furthermore, the use of microwave irradiation has been shown to significantly reduce reaction times. In one example, the reaction time was shortened to 20 minutes under microwave conditions. chemicalbook.com The molar ratio of reactants is another critical parameter, with an excess of the chlorinating agent typically being used. google.com Post-reaction, purification is generally achieved through techniques such as column chromatography to isolate the desired this compound. chemicalbook.com

| Parameter | Condition | Effect | Reference |

| Temperature | 160 °C | Facilitates reaction | chemicalbook.com |

| Reaction Time | 20 minutes | Reduced with microwave | chemicalbook.com |

| Technology | Microwave Irradiation | Accelerates reaction | chemicalbook.com |

While classical methods for pyridazine (B1198779) synthesis are well-established, radical functionalization reactions are emerging as powerful tools for the direct introduction of substituents onto the pyridazine core. These methods offer alternative synthetic routes and can provide access to a diverse range of derivatives.

The Minisci reaction, a homolytic aromatic substitution, is a notable radical-based method for the C-H functionalization of electron-deficient heteroarenes like pyridazines. nih.govresearchgate.netresearchgate.net This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. rsc.org The innate sites of reactivity for radical functionalization on the pyridazine ring are typically the C4 and C5 positions. researchgate.net

Recent advancements in Minisci-type reactions have expanded their scope and applicability. nih.govrsc.orgchemistryviews.org These developments include the use of visible-light photoredox catalysis to generate alkyl radicals under mild conditions, making the process more tolerant of various functional groups. nih.govrsc.orgnih.gov While direct Minisci-type alkylation to form this compound is not explicitly detailed in the provided context, the principles of this reaction are highly relevant to the functionalization of the pyridazine scaffold. The regioselectivity of such reactions can be influenced by the substituents already present on the ring and the reaction conditions, including solvent and pH. nih.gov Therefore, a pre-functionalized pyridazine, such as a dichloropyridazine derivative, could potentially undergo further C-H alkylation at the 4 and 5 positions via a Minisci-type mechanism.

Radical Functionalization Approaches

Use of Silver Ion Catalysis with Peroxydisulfate (B1198043)

The synthesis of this compound via silver ion catalysis with peroxydisulfate is not a widely documented method in prominent chemical literature. Standard synthesis routes for dichloropyridazine derivatives often involve the chlorination of pyridazinone or dihydroxypyridazine precursors using reagents like phosphorus oxychloride or N-chlorosuccinimide. google.comacs.org While silver-catalyzed reactions involving peroxydisulfate are known for certain organic transformations, their specific application to the production of this compound is not established in the reviewed scientific data. Further research would be required to determine the viability and specifics of such a synthetic pathway.

Advanced Synthetic Strategies for this compound Derivatives

The chlorine atoms on the this compound ring are susceptible to substitution, making it a valuable precursor for the synthesis of a wide array of more complex molecules. Advanced synthetic strategies primarily involve nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as effective leaving groups.

The chlorine atoms at the C3 and C6 positions of this compound can be displaced by a variety of nucleophiles. This reactivity is comparable to that observed in other dichlorinated heteroaromatic systems.

Amines as Nucleophiles : Reactions with primary and secondary amines lead to the formation of amino-substituted pyridazines. These reactions are fundamental in medicinal chemistry for building molecular diversity. The reaction of related dichloropyridazines with hydrazine (B178648) has also been reported. nih.gov

Thiols as Nucleophiles : Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, readily displace the chloro substituents to form thioethers. For instance, studies on the related 3,6-dichloropyridazine (B152260) 1-oxide show that sulfur nucleophiles like sodium sulfide (B99878) and thiourea (B124793) effectively substitute a chlorine atom. rsc.org This reactivity is expected to be similar for this compound.

The general conditions for these substitutions can vary, often requiring a base to facilitate the reaction and a suitable solvent.

Table 1: Examples of Nucleophilic Substitution on Dichloropyridazine Systems

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Amines | Varies (e.g., base, solvent) | Amino-substituted pyridazines | mdpi.com |

| Thiols | NaSH, Thiourea | Thio-substituted pyridazines | rsc.org |

| Phenols | NaH or K2CO3 | Phenoxy-substituted pyridazinones | clockss.org |

| Pyridine (B92270) N-oxides | Heat | Pyridazinyl ethers, Pyridazinones | rsc.org |

Regioselectivity is a critical aspect when a nucleophile reacts with a molecule having multiple potential reaction sites.

Regioselectivity : In this compound, the C3 and C6 positions are chemically equivalent due to the C2 symmetry of the molecule, imparted by the methyl groups at C4 and C5. Therefore, the initial monosubstitution can occur at either position without preference, leading to a single product. However, once the first chlorine is replaced by a nucleophile, the symmetry is broken. The electronic properties (whether electron-donating or electron-withdrawing) of the newly introduced substituent will then direct the regioselectivity of a second nucleophilic attack. For example, studies on 2-substituted 3,5-dichloropyrazines have shown that an electron-donating group directs the second attack to the 3-position, while an electron-withdrawing group directs it to the 5-position. nih.govresearchgate.net A similar directive effect would be anticipated for monosubstituted 3-chloro-6-substituted-4,5-dimethylpyridazine. Computational methods, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the most likely site of nucleophilic attack. wuxiapptec.com

Stereoselectivity : The initial nucleophilic aromatic substitution on the planar pyridazine ring does not typically involve the creation of a new stereocenter at the ring itself. Therefore, stereoselectivity is not a primary consideration in this step unless the nucleophile itself is chiral, which could lead to diastereomeric products.

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. libretexts.org Dichloro-heteroaromatic compounds like this compound are excellent substrates for these reactions.

Palladium-catalyzed cross-coupling reactions provide powerful methods for creating new carbon-carbon bonds by coupling the aryl chloride substrate with an organometallic reagent. sigmaaldrich.com The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organometallic partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Several named reactions are applicable:

Suzuki-Miyaura Coupling : This reaction couples the dichloropyridazine with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org

Stille Coupling : This involves the reaction with an organotin (organostannane) reagent. While effective, the toxicity of organotin compounds is a drawback. rsc.org

Negishi Coupling : This method uses an organozinc reagent, which is highly reactive. sigmaaldrich.com

Heck Coupling : This reaction forms a carbon-carbon bond between the dichloropyridazine and an alkene. sigmaaldrich.com

These reactions allow for the introduction of a vast range of carbon-based substituents (alkyl, alkenyl, aryl, etc.) onto the pyridazine core, enabling the synthesis of complex molecular architectures.

Table 2: Common Palladium-Catalyzed C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Mild conditions, stable reagents | libretexts.org |

| Stille | Organotin compounds | Tolerant to many functional groups | rsc.org |

| Negishi | Organozinc compounds | High reactivity | sigmaaldrich.com |

| Heck | Alkenes | Forms C-C bond with an alkene | sigmaaldrich.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Other Metal-Catalyzed Transformations (e.g., Ruthenium Complexes)

While palladium is dominant in cross-coupling, other transition metals, such as ruthenium, offer unique reactivity for the transformation of heterocyclic compounds. Ruthenium complexes are widely explored in coordination chemistry and catalysis. nih.govharvard.edu

The this compound scaffold is an ideal starting material for the synthesis of novel bidentate ligands. The two chlorine atoms can be displaced by nucleophilic moieties containing donor atoms like phosphorus, nitrogen, or sulfur. For example, reaction with a diarylphosphine anion (e.g., LiPPh₂) could yield a bidentate P,P-type ligand, 3,6-bis(diphenylphosphino)-4,5-dimethylpyridazine. The nitrogen atoms of the pyridazine ring itself can also act as coordination sites, allowing the molecule to function as a multidentate ligand. Such ligands, featuring a rigid heterocyclic backbone, are of great interest in coordination chemistry as they can enforce specific geometries upon complexation with a metal center. nih.govmdpi.com

Once a ligand is synthesized from this compound, it can be used to form coordination complexes with various metals, including ruthenium. For instance, reacting a bidentate pyridazine-based ligand with a ruthenium precursor like [RuCl₂(p-cymene)]₂ can lead to the formation of stable, well-defined organometallic ruthenium(II) complexes. nih.gov

These resulting complexes have potential applications in diverse fields. Ruthenium complexes containing N-heterocyclic ligands have been extensively studied as catalysts for reactions such as transfer hydrogenation. nih.gov Moreover, many ruthenium complexes exhibit significant biological activity and are investigated as potential anticancer agents, functioning as alternatives to traditional platinum-based drugs. mdpi.comnih.gov The specific electronic and steric properties imparted by the 4,5-dimethylpyridazine (B1590440) backbone would modulate the chemical and physical properties of the final ruthenium complex, influencing its catalytic efficacy or biological activity.

Mechanistic Elucidation of Key Reactions

The transformation of this compound is principally governed by two major reaction classes: nucleophilic aromatic substitution and palladium-mediated cross-coupling. The electronic nature of the pyridazine ring, influenced by the two nitrogen atoms and the methyl groups, plays a critical role in dictating the course of these reactions.

Reaction Mechanism Studies of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution (SNA_r_) on this compound proceeds via the generally accepted bimolecular addition-elimination mechanism. The pyridazine ring, being electron-deficient due to the presence of two electronegative nitrogen atoms, is activated towards attack by nucleophiles.

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge in this intermediate is delocalized over the pyridazine ring, including the nitrogen atoms, which effectively stabilizes it. The presence of the two methyl groups on the ring provides a modest electron-donating effect through hyperconjugation, which might slightly decrease the reactivity compared to an unsubstituted dichloropyridazine.

Regioselectivity: In unsymmetrically substituted dihalopyridazines, the position of nucleophilic attack is a key consideration. For this compound, the two chlorine atoms are electronically distinct due to their proximity to the nitrogen atoms and the adjacent methyl groups. However, given the symmetrical nature of the core 4,5-dimethylpyridazine structure relative to the two chlorine atoms, the regioselectivity of the first substitution will be primarily influenced by the reaction conditions and the nature of the incoming nucleophile. Studies on related dichloropyrazines have shown that the site of nucleophilic attack can be directed by the electronic nature of other substituents on the ring. researchgate.netnih.gov In the case of this compound, the electronic effects of the methyl groups are symmetrical with respect to the C3 and C6 positions. Therefore, monosubstitution can potentially lead to a mixture of products unless specific directing effects come into play.

| Reactant | Nucleophile | Potential Product(s) |

| This compound | R-NH₂ (Amine) | 3-Amino-6-chloro-4,5-dimethylpyridazine and/or 6-Amino-3-chloro-4,5-dimethylpyridazine |

| This compound | R-OH (Alcohol) | 3-Alkoxy-6-chloro-4,5-dimethylpyridazine and/or 6-Alkoxy-3-chloro-4,5-dimethylpyridazine |

| This compound | R-SH (Thiol) | 3-Thio-6-chloro-4,5-dimethylpyridazine and/or 6-Thio-3-chloro-4,5-dimethylpyridazine |

Detailed Catalytic Cycles in Palladium-Mediated Processes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the chlorinated positions of this compound. wikipedia.orglibretexts.org While specific catalytic cycles for this exact substrate are not readily found, the general mechanisms for these reactions are well-understood and applicable.

A typical palladium-catalyzed cross-coupling cycle involves three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the pyridazine ring. This results in the formation of a square planar Pd(II) complex. The rate of this step is influenced by the electron density at the carbon atom and the strength of the C-Cl bond. For dihalogenated heterocycles, oxidative addition is often the rate-determining step. libretexts.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step involves the elimination of the two organic groups from the palladium center, forming the desired cross-coupled product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Regioselectivity in Palladium-Catalyzed Coupling: The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles can often be controlled by the choice of ligands on the palladium catalyst. Sterically bulky ligands can favor reaction at the less hindered position. In the case of this compound, while the electronic environment of the two chlorine atoms is similar, steric factors introduced by the methyl groups could potentially be exploited to achieve selective monosubstitution under carefully controlled conditions with appropriate ligands.

Below is a generalized representation of a Suzuki-Miyaura coupling cycle as it would apply to this compound.

| Catalytic Cycle Step | Description | Intermediate Species (Illustrative) |

| Oxidative Addition | The active Pd(0) catalyst inserts into one of the C-Cl bonds. | [(4,5-dimethyl-6-chloropyridazin-3-yl)Pd(L)₂Cl] |

| Transmetalation | The boronic acid (or its boronate) transfers an organic group (R) to the Pd(II) center. | [(4,5-dimethyl-6-chloropyridazin-3-yl)Pd(L)₂(R)] |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | 3-R-6-chloro-4,5-dimethylpyridazine + Pd(0)L₂ |

Iii. Spectroscopic Characterization and Structural Analysis of 3,6 Dichloro 4,5 Dimethylpyridazine and Its Derivatives

Advanced Spectroscopic Techniques

Modern analytical chemistry offers powerful tools for the detailed characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard, providing complementary information that, when combined, allows for the complete structural assignment of complex molecules like 3,6-dichloro-4,5-dimethylpyridazine.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon skeleton and the assignment of protons within the molecule.

Proton NMR (¹H NMR) spectroscopy is particularly useful for identifying and differentiating the protons within a molecule. In the case of this compound, the molecule is symmetrical, which simplifies its ¹H NMR spectrum considerably. The two methyl groups at the C4 and C5 positions are chemically equivalent, as are the two chlorine atoms at the C3 and C6 positions.

Due to this symmetry, the six protons of the two methyl groups are expected to resonate as a single, sharp signal (a singlet). There are no adjacent protons to couple with, hence the singlet multiplicity. In a patent describing the synthesis of this compound, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows a singlet at approximately 2.05 ppm, which is assigned to the six protons of the two methyl groups.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

|---|---|---|---|

| -CH₃ (at C4 and C5) | ~2.05 | Singlet (s) | CDCl₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, three distinct signals are expected in the ¹³C NMR spectrum due to the molecule's symmetry: one for the two equivalent methyl carbons, one for the two equivalent carbons bearing methyl groups (C4 and C5), and one for the two equivalent carbons bearing chlorine atoms (C3 and C6).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Reasoning based on Substituent Effects |

|---|---|---|

| -CH₃ (at C4 and C5) | 10 - 20 | Typical range for methyl carbons attached to an aromatic ring. |

| C4 and C5 | 130 - 145 | Aromatic carbons substituted with alkyl groups. |

| C3 and C6 | 150 - 165 | Aromatic carbons bonded to electronegative chlorine atoms, causing significant deshielding. |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The calculated monoisotopic mass of this compound (C₆H₆Cl₂N₂) is 175.9908036 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical value, thereby confirming the molecular formula. Often, the analysis is performed on the protonated molecule, [M+H]⁺, which would have a predicted m/z of 176.99808. uni.lu A synthesis report for this compound confirmed the detection of the [M+H]⁺ ion at m/z 177, which is consistent with the expected molecular weight.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Experimental m/z | Molecular Formula |

|---|---|---|---|

| [M]⁺ | 175.9908036 | - | C₆H₆Cl₂N₂ |

| [M+H]⁺ | 176.99808 | ~177 | C₆H₇Cl₂N₂⁺ |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For this compound, several fragmentation pathways can be predicted based on general principles of mass spectrometry.

The presence of two chlorine atoms is particularly significant, as it will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ratio of the M and M+2 peaks being approximately 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a radical from an alkyl substituent. Therefore, for this compound, one would anticipate observing fragment ions corresponding to the loss of a chlorine radical (M-Cl) or a methyl radical (M-CH₃). The stability of the resulting fragment ions will influence the relative abundance of these peaks in the mass spectrum.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z | Structural Significance |

|---|---|---|---|

| [M-Cl]⁺ | Cl• | 141/143 | Loss of a chlorine atom. |

| [M-CH₃]⁺ | CH₃• | 161/163 | Loss of a methyl group. |

| [M-Cl-N₂]⁺ | Cl•, N₂ | 113/115 | Loss of chlorine followed by the stable dinitrogen molecule. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds within a molecule are unique, creating a characteristic "fingerprint" spectrum.

The IR spectrum of 3,6-dichloropyridazine (B152260), a related compound, has been studied in the region of 300-4000 cm⁻¹. ias.ac.in The analysis of this spectrum, along with its electronic absorption spectrum, has allowed for the assignment of various vibrational modes. ias.ac.in For instance, a strong infrared band at 564 cm⁻¹ in the ground state has been assigned to a component of a specific vibrational mode. ias.ac.in The carbon-stretching vibration, often referred to as the "breathing type," is a key feature in the spectra of benzene (B151609) and its derivatives. In pyridazine (B1198779), a very strong infrared band at 963 cm⁻¹ is assigned to this mode. ias.ac.in The study of deuterated pyridazines has shown that this vibration is dependent on the mass of the substituents. ias.ac.in

While specific IR data for this compound is not detailed in the provided search results, the principles of IR spectroscopy for the parent compound, 3,6-dichloropyridazine, can be extrapolated. The presence of the pyridazine ring, the C-Cl bonds, and the C-H bonds from the methyl groups would give rise to characteristic absorption bands. The C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum. The methyl groups would exhibit characteristic C-H stretching and bending vibrations.

Table 1: Characteristic Infrared Absorption Regions for Functional Groups in this compound (Anticipated)

| Functional Group | Bond | Vibration Type | Anticipated Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H | Stretching | > 3000 |

| C=C, C=N | Stretching | 1400 - 1600 | |

| C-H | Bending | 690 - 900 | |

| Alkyl | C-H (from CH₃) | Stretching | 2850 - 3000 |

| C-H (from CH₃) | Bending | 1350 - 1480 | |

| Haloalkane | C-Cl | Stretching | 600 - 800 |

Note: This table is based on general principles of IR spectroscopy and the anticipated functional groups in the molecule. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in the search results, the principles of this technique are well-established for related heterocyclic compounds and their complexes. For example, the crystal structure of a bis{2-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato}-6-(1H-pyrazol-1-yl)pyridine iron(II) complex has been determined using single-crystal X-ray diffraction. nih.gov In this complex, the iron(II) ion is coordinated by nitrogen atoms from the pyrazole (B372694), pyridine (B92270), and triazole groups, resulting in a pseudo-octahedral coordination sphere. nih.gov This demonstrates the power of X-ray diffraction in elucidating the intricate structures of metal complexes involving nitrogen-containing heterocyclic ligands.

A detailed analysis of bond lengths, bond angles, and dihedral angles provides a quantitative description of the molecular geometry. In the aforementioned iron(II) complex, the average Fe-N bond distance is 1.955 Å, which is indicative of a low-spin state for the Fe(II) ion. nih.gov Such precise measurements are critical for understanding the electronic structure and magnetic properties of coordination compounds. For this compound, X-ray diffraction would provide the exact lengths of the C-C, C-N, N-N, C-Cl, and C-C(methyl) bonds, as well as the angles between these bonds and the dihedral angles that define the planarity of the pyridazine ring and the orientation of the methyl groups.

Table 2: Representative Bond Lengths and Angles from a Related Heterocyclic Complex

| Parameter | Value |

| Average Fe-N bond distance | 1.955 Å |

| C-H(pz)···π(ph') distance | 3.392 Å |

| Angle between pyrazole and phenyl rings | 73.77° |

Data from the crystal structure of a bis{2-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato}-6-(1H-pyrazol-1-yl)pyridine iron(II) complex. nih.gov

Iv. Computational Chemistry and Theoretical Studies of 3,6 Dichloro 4,5 Dimethylpyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,6-dichloro-4,5-dimethylpyridazine, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are employed to determine the electronic structure, molecular geometry, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of a molecule. The energies of these orbitals and the gap between them are crucial descriptors of chemical reactivity and stability. researchgate.net

A key aspect of this analysis is the mapping of the molecular electrostatic potential (MEP) onto the electron density isosurface. The MEP map reveals the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. For instance, in related dichloropyridazine derivatives, the regions around the nitrogen atoms typically exhibit negative potential, making them likely sites for electrophilic attack, while other areas show positive potential. researchgate.net

The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net For a molecule like this compound, this analysis would quantify the delocalization of electron density between the pyridazine (B1198779) ring and the methyl and chloro substituents.

Table 1: Calculated Electronic Properties of a Related Pyridazine Derivative (4,5-Dichloropyridazin-3(2H)-one)

| Parameter | Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (HOMO-LUMO) | 6.0 eV |

| Dipole Moment | 4.6 D |

Data derived from studies on structurally similar compounds for illustrative purposes. researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net The analysis of related compounds like 3,6-dichloro-4-methylpyridazine (B106839) shows that such molecules exhibit π→π* transitions in the UV-Visible range. researchgate.net

Prediction of Reactivity and Regioselectivity

DFT-based descriptors are powerful tools for predicting the chemical reactivity and regioselectivity of a molecule. nih.gov The MEP map is particularly useful for this purpose, as it visually indicates the most probable regions for chemical reactions. researchgate.net The negative potential sites (often on nitrogen or oxygen atoms in similar heterocyclic compounds) are susceptible to electrophilic attack, whereas positive potential regions are targets for nucleophiles. researchgate.net

The energies of the HOMO and LUMO orbitals also dictate reactivity. The HOMO is the region from which an electron is most easily donated (nucleophilic site), while the LUMO is the region that most readily accepts an electron (electrophilic site). Analysis of the distribution of these frontier orbitals across the this compound structure would pinpoint the specific atoms involved in potential reactions. For example, studies on other chlorinated pyridazines show that the chlorine atoms are highly reactive toward nucleophilic substitution. DFT calculations can help rationalize why substitution might occur preferentially at one position over another, considering the steric and electronic effects of the adjacent methyl groups. mdpi.com

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a species to accept electrons. |

These parameters are derived from HOMO and LUMO energies to provide a quantitative measure of reactivity. researchgate.netnih.govmdpi.com

Conformer Analysis and Energy Landscapes

The presence of rotatable bonds, such as those associated with the two methyl groups in this compound, gives rise to different spatial arrangements known as conformers. DFT calculations can be used to perform a systematic search for the most stable conformers by rotating these bonds and calculating the potential energy of each resulting structure.

This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. By comparing the relative energies of these conformers, the most stable, lowest-energy structure can be identified. This is crucial as the molecular properties and reactivity can be dependent on the specific conformation. In similar substituted ring systems, DFT has been used to successfully determine the most stable structures by comparing the energies of different possible polymorphs or conformers. mdpi.com

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions in a simulated environment.

Conformational Flexibility and Dynamic Behavior

MD simulations of this compound would reveal its conformational flexibility by tracking the movement of its atoms over a specific period. This includes the rotation of the methyl groups and potential puckering or vibrations of the pyridazine ring. Such simulations can identify regions of the molecule with increased flexibility, which can be critical for understanding its interactions with other molecules, such as biological receptors or reactants. nih.gov The dynamic behavior observed in MD can reveal accessible conformations that are not identified in static DFT calculations, providing a more complete picture of the molecule's structural landscape.

Solvent Effects on Molecular Conformation

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations are well-suited to study these effects by including solvent molecules explicitly in the simulation box or by using an implicit solvent model that represents the solvent as a continuous medium.

By running simulations in different solvents (e.g., water, ethanol, or non-polar solvents), it is possible to observe how the solvent interacts with this compound and influences its preferred conformation. nih.gov For example, polar solvents might stabilize certain conformers through hydrogen bonding or dipole-dipole interactions, which could differ from the most stable conformation in the gas phase. These simulations are critical for predicting the behavior of the compound in realistic chemical or biological settings. Studies on other molecules have shown that properties like the HOMO-LUMO gap can change depending on the polarity of the solvent, thereby affecting the molecule's stability and reactivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying and quantifying the physicochemical properties of a molecule, QSAR models can predict the activity of new, untested compounds, thereby streamlining the drug discovery and development process.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, several key descriptors have been computationally determined, providing a quantitative profile of the molecule. nih.govuni.lu

Key computational descriptors for this compound include:

Topological Polar Surface Area (TPSA): This descriptor is crucial for predicting the transport properties of a molecule, such as its ability to permeate cell membranes. It is calculated based on the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. The computed TPSA for this compound is 25.8 Ų. nih.gov

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, or its ability to dissolve in fats, oils, and lipids. This is a critical factor in determining how a compound will be absorbed, distributed, metabolized, and excreted (ADME) in a biological system. A higher LogP value indicates greater lipophilicity. The predicted XLogP3 value for this compound is 2.5. nih.gov

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds generally correlates with higher bioavailability. This compound has a rigid structure with 0 rotatable bonds. nih.gov

These and other descriptors are summarized in the interactive table below.

| Descriptor | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₆Cl₂N₂ | nih.gov |

| Molecular Weight | 177.03 g/mol | nih.gov |

| Monoisotopic Mass | 175.9908036 Da | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | nih.gov |

| Number of Rotatable Bonds | 0 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

While the computational descriptors provide a theoretical fingerprint of this compound, their true power in predictive modeling is realized when they are correlated with experimental biological data. The goal of QSAR is to develop a statistically significant model where the descriptors can accurately predict the observed activity.

Although a specific, publicly available QSAR model exclusively for this compound has not been detailed in the reviewed scientific literature, the necessary experimental data for building such a model exists. The U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast™) program, which utilizes high-throughput screening (HTS) assays to evaluate the biological activity of thousands of chemicals, includes data for this compound under the identifier DTXSID80611214. epa.govepa.govepa.govepa.gov

The ToxCast™ program provides a wealth of in vitro bioactivity data across a wide range of biological targets and pathways. epa.govepa.gov This data can be used to establish correlations with the computational descriptors of this compound. For instance, a hypothetical QSAR study could investigate the relationship between descriptors like LogP and TPSA and the compound's activity in specific assays, such as those measuring cytotoxicity or receptor binding.

The development of a predictive QSAR model would typically involve the following steps:

Data Collection: Gathering a dataset of compounds with known biological activity, including this compound and its analogs. The experimental data from resources like the CompTox Chemicals Dashboard would be utilized. epa.govepa.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to identify the descriptors that have the strongest correlation with the biological activity and to construct a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability.

By establishing a statistically sound correlation between the computational descriptors of pyridazine derivatives and their experimental bioactivities, robust QSAR models can be developed. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for further experimental investigation and accelerating the discovery of new chemical entities with desired biological profiles.

V. Advanced Applications of 3,6 Dichloro 4,5 Dimethylpyridazine in Chemical Research

Applications in Medicinal Chemistry and Pharmaceutical Research

The pyridazine (B1198779) core is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide array of therapeutic applications. nih.gov 3,6-Dichloro-4,5-dimethylpyridazine, in particular, acts as a versatile starting material for creating novel pharmaceutical agents. chemimpex.comechemi.com

As a Pharmaceutical Intermediate for Drug Synthesis

This compound is classified as a key pharmaceutical intermediate. echemi.com Its utility stems from the reactivity of its two chlorine atoms, which can be selectively substituted to introduce various functional groups, thereby enabling the construction of diverse molecular architectures. chemshuttle.comuni-muenchen.de The synthesis of this intermediate often starts from precursors like 3,6-dihydroxy-4,5-dimethylpyridazine, which is chlorinated using reagents such as phosphorus oxychloride. chemicalbook.com This process transforms the initial dihydroxy compound into the highly reactive dichloro-derivative, primed for subsequent chemical modifications in drug synthesis pathways. The stability and reactivity of dichloropyridazine compounds make them valuable in medicinal chemistry for developing new therapeutic agents. chemimpex.com

Development of Novel Therapeutic Agents

The pyridazine ring is a nitrogen-containing heterocycle that is of great interest to medicinal chemists due to its presence in numerous compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net

Design and Synthesis of Pyridazine-Containing Scaffolds with Diverse Pharmacological Activities

The this compound scaffold is a launchpad for designing and synthesizing a multitude of more complex heterocyclic systems. researchgate.net Researchers leverage the two chlorine atoms for sequential and selective reactions, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), to build libraries of novel compounds. uni-muenchen.de For instance, the chlorine atoms can be replaced with various amines, thiols, or aryl groups to create 3,6-disubstituted pyridazine derivatives. uni-muenchen.denih.gov This synthetic flexibility allows for the systematic exploration of the chemical space around the pyridazine core, leading to the discovery of molecules with tailored pharmacological profiles. uni-muenchen.de The development of pyrido[2,3-d]pyridazine-2,8-diones and pyridazinone-based diarylurea derivatives are examples of how the basic pyridazine structure is elaborated into more complex, fused, and substituted scaffolds with potential therapeutic value. nih.govnih.govrsc.org

Potential in Anticancer, Antihypertensive, and Anti-inflammatory Agents

Derivatives synthesized from pyridazine scaffolds have shown significant promise in several key therapeutic areas.

Anticancer Agents: Numerous studies have highlighted the potent anticancer activity of pyridazine derivatives. researchgate.net For example, a series of 3,6-disubstituted pyridazines demonstrated significant anti-proliferative action against human breast cancer cell lines (T-47D and MDA-MB-231). nih.gov Similarly, novel pyridazinone-based diarylurea derivatives were developed as dual-function antimicrobial and anticancer agents, showing notable inhibitory activity against the VEGFR-2 enzyme. nih.gov

| Derivative Type | Target | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| 3,6-Disubstituted Pyridazines | Antiproliferative | T-47D (Breast Cancer) | 0.43 - 35.9 µM | nih.gov |

| 3,6-Disubstituted Pyridazines | Antiproliferative | MDA-MB-231 (Breast Cancer) | 0.99 - 34.59 µM | nih.gov |

| Pyridazinone-based Congeners | VEGFR-2 Inhibition | - | 60.70 - 1800 nM | nih.gov |

| Pyridazine-pyrazoline Hybrids | EGFR Inhibition | - | 0.65 - 0.84 µM | nih.gov |

Antihypertensive Agents: The pyridazine nucleus is a structural component of compounds developed for their antihypertensive properties. nih.gov Specific research into pyridazino(4,5-b)indole derivatives has demonstrated their potential as agents for managing blood pressure. nih.gov These compounds were synthesized and evaluated for their effects on the blood pressure of rats, indicating the scaffold's relevance in cardiovascular drug discovery. nih.gov

Anti-inflammatory Agents: Pyridazine-based compounds have also been widely evaluated as anti-inflammatory agents. nih.gov A novel pyrido[2,3-d]pyridazine-2,8-dione derivative was synthesized and found to be a potent dual inhibitor of COX-1 and COX-2 enzymes, showing significant inhibition of ear edema in an in vivo model. nih.govrsc.org Other research has focused on synthesizing new series of oxadiazole-thiones containing a dichlorophenyl moiety, which exhibited significant anti-inflammatory activity in carrageenan footpad edema tests. nih.gov

Enzyme Inhibition Studies of Pyridazine Derivatives

A key mechanism through which pyridazine derivatives exert their pharmacological effects is by inhibiting specific enzymes. This targeted approach is a cornerstone of modern drug design.

Cyclin-Dependent Kinase (CDK) Inhibition: Certain 3,6-disubstituted pyridazines have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. nih.gov Inhibition of CDK2 can halt the proliferation of cancer cells, making these derivatives promising anticancer candidates. nih.gov

Tyrosine Kinase Inhibition: Pyridazine derivatives have been successfully developed as inhibitors of various tyrosine kinases, which are critical mediators of cell signaling and growth. Examples include inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Feline Sarcoma-Related (FER) tyrosine kinase. nih.govnih.govacs.org For example, certain pyridazine-pyrazoline hybrids showed excellent inhibitory effects against EGFR compared to the reference drug Erlotinib. nih.gov

Cyclooxygenase (COX) Inhibition: As mentioned previously, pyridazine derivatives have been designed as inhibitors of COX enzymes. One such derivative, a pyrido[2,3-d]pyridazine-2,8-dione, demonstrated dual inhibitory activity against both COX-1 and COX-2 isoenzymes, highlighting its potential as a novel anti-inflammatory agent. nih.govrsc.org

| Enzyme Target | Therapeutic Area | Derivative Class | Reference |

|---|---|---|---|

| CDK2 | Anticancer | 3,6-Disubstituted Pyridazines | nih.gov |

| VEGFR-2 | Anticancer | Pyridazinone-based Congeners | nih.gov |

| EGFR | Anticancer | Pyridazine-pyrazoline Hybrids | nih.gov |

| FER Tyrosine Kinase | Anticancer | Pyrido-pyridazinones | acs.org |

| COX-1/COX-2 | Anti-inflammatory | Pyrido[2,3-d]pyridazine-2,8-diones | nih.govrsc.org |

Applications in Agrochemical and Crop Protection Research

Beyond pharmaceuticals, the chlorinated pyridazine framework is valuable in the agrochemical sector. This compound and its close analogs serve as important intermediates in the synthesis of herbicides and fungicides. chemimpex.com The chemical properties of these compounds can contribute to the development of effective pesticides designed to enhance agricultural productivity by controlling unwanted vegetation and protecting crops from fungal diseases. chemimpex.com This dual functionality in both pharmaceutical and agricultural research underscores the versatility of the dichloropyridazine scaffold. chemimpex.com

Pyridazine Derivatives as Herbicides and Insecticides

The pyridazine and its fused heterocyclic derivatives have been a subject of intensive research in the agrochemical field due to their broad spectrum of biological activities. researchgate.net These compounds have been developed as herbicides, insecticides, fungicides, and plant growth regulators. researchgate.netnih.gov The core pyridazine structure is a key component in several commercial pesticides, valued for its high efficacy and more favorable environmental profiles compared to older classes of agrochemicals. researchgate.net

In herbicidal applications, pyridazine derivatives often function as bleaching herbicides by inhibiting critical plant enzymes. nih.gov For example, phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway, is a primary target. nih.gov Inhibition of PDS leads to the accumulation of phytoene and a deficiency in protective carotenoids, causing rapid chlorophyll (B73375) degradation (bleaching) and plant death. nih.gov Research has led to the discovery of novel pyridazine-based PDS inhibitors with potent pre- and post-emergence herbicidal activity against various weeds, including problematic species like Echinochloa crus-galli and Portulaca oleracea. nih.gov

As insecticides, pyridazine derivatives have demonstrated significant efficacy against a range of pests, particularly lepidopteran and sucking insects. nih.govresearchgate.netresearchgate.net Some derivatives of 2-phenylpyridine, a related heterocyclic structure, have shown 100% insecticidal activity against the armyworm Mythimna separata at concentrations of 500 mg/L. nih.gov Pyridazine-based compounds have been successfully synthesized to target pests such as the oleander aphid (Aphis nerii) and the diamondback moth (Plutella xylostella), with some analogues showing higher potency than established commercial insecticides like pyridalyl. researchgate.netresearchgate.net

Table 1: Insecticidal and Herbicidal Activity of Selected Pyridazine Derivatives

| Compound Type | Target Organism | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| 3-Cyano-1,4-dihydro-pyridazin-4-one derivative (Compound 6) | Aphis nerii (adults) | LC50 | 1.04 ppm | researchgate.net |

| Hydrazone derivative (Compound 3) | Aphis nerii (nymphs) | LC50 | 0.02 ppm | researchgate.net |

| 1,1-Dichloropropene derivative (Compound III-10) | Plutella xylostella (Diamondback moth) | LC50 | 0.831 mg/L | researchgate.net |

| Pyridalyl (Reference) | Plutella xylostella (Diamondback moth) | LC50 | 2.021 mg/L | researchgate.net |

| Pyridazine carboxamide (Compound B1) | Echinochloa crus-galli | Inhibition Rate (100 µg/mL) | 100% | nih.gov |

| Pyridazine carboxamide (Compound B1) | Portulaca oleracea | Inhibition Rate (100 µg/mL) | 100% | nih.gov |

Structure-Activity Relationships in Agrochemical Development

The development of potent pyridazine-based agrochemicals relies heavily on understanding their structure-activity relationships (SAR). researchgate.net SAR studies explore how modifying the chemical structure of a molecule affects its biological activity, guiding the design of more effective and selective agents. nih.gov

For pyridazine herbicides, specific structural features are crucial for high activity. For instance, in a series of 4-(3-trifluoromethylphenyl)pyridazine derivatives, the presence of a substituted phenoxy group at the 3-position of the pyridazine ring was found to be essential. nih.gov Furthermore, introducing an electron-withdrawing group at the para-position of the phenoxy ring significantly enhanced herbicidal efficacy. nih.gov In another study on pyridazine carboxamides targeting the PDS enzyme, the presence of a chlorine atom at the 6-position of the pyridazine ring was identified as a key group for potent post-emergence herbicidal activity against broadleaf weeds. nih.gov

In the context of insecticides, SAR studies have revealed that the combination of the pyridazine ring with other pharmacophores can lead to synergistic effects. For example, the insecticidal activity of certain dihydropyridine (B1217469) derivatives against Aphis nerii was significantly influenced by the substituents. researchgate.net The presence of S-methyl, two cyano groups, and a piperidine (B6355638) ring attached to the molecular structure resulted in a compound with an LC50 of 1.04 ppm against adult aphids. researchgate.net Conversely, for pyridine (B92270) derivatives, the presence of halogen atoms or bulky groups in their structure has sometimes been shown to lower biological activity, while groups like -OMe, -OH, and -NH2 can enhance it, depending on the target. nih.gov These insights allow chemists to rationally design new candidates with optimized potency and target specificity.

Contributions to Material Science and Advanced Materials

The unique electronic properties of the pyridazine ring make it a valuable building block in material science. Its electron-deficient nature allows it to function as an excellent acceptor unit in donor-acceptor molecules, which are fundamental to many advanced materials. This has led to the application of this compound and its derivatives in the creation of organic semiconductors, luminescent materials, and catalysts.

Organic Semiconductors and Optoelectronic Devices

Pyridazine derivatives have emerged as promising materials for organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com Their utility stems from their electron-accepting properties, which facilitate the design of molecules with efficient charge transfer characteristics. When combined with electron-donating moieties like phenoxazine (B87303) or 9,9-dimethyl-9,10-dihydroacridine, pyridazine derivatives can form donor-acceptor structures that exhibit Thermally Activated Delayed Fluorescence (TADF). mdpi.com

TADF is a critical mechanism for achieving high efficiency in OLEDs, as it allows for the harvesting of both singlet and triplet excitons for light emission. Pyridazine-based TADF emitters have been synthesized that show promising performance, including high photoluminescence quantum yields (PLQY) and fast reverse intersystem crossing (RISC) rates, which are essential for efficient conversion of triplet states to emissive singlet states. mdpi.com These materials are characterized by high thermal stability, with decomposition temperatures often exceeding 300°C, a crucial property for device longevity. mdpi.com The emission color can be tuned by modifying the donor and acceptor units, with emissions reported in the green to orange-red range of the visible spectrum. mdpi.com

Table 2: Properties of Pyridazine-Based TADF Emitters for Optoelectronics

| Donor Moiety | Acceptor Moiety | Emission Max (Toluene) | PLQY | TADF Lifetime | Reference |

|---|---|---|---|---|---|

| Phenoxazine | Pyridazine | 534 nm | 10.9% | 93 ns | mdpi.com |

| 9,9-dimethyl-9,10-dihydroacridine | Pyridazine | 609 nm | N/A | 143 ns | mdpi.com |

Ligands for Metal Complexes in Catalysis and Luminescent Materials

The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them effective coordination sites for metal ions. This allows this compound and its derivatives to serve as ligands in the formation of metal complexes with diverse applications in catalysis and as luminescent materials. acs.org The electron-poor nature of the pyridazine ring, compared to pyridine, can significantly influence the electronic properties and reactivity of the resulting metal complex. acs.org

In catalysis, pyridazine-ligated metal complexes, particularly with transition metals like palladium, copper, and gold, have shown significant promise. nih.govacs.orgrsc.org Palladium(II) complexes with pyridine-based ligands are known to be efficient pre-catalysts for important organic reactions such as Suzuki-Miyaura and Heck cross-coupling. nih.govacs.org The catalytic activity can be modulated by the electronic properties of the ligand. acs.org Similarly, copper(II) complexes featuring pyridazine-containing ligands have demonstrated biomimetic catalytic activity, such as mimicking catechol oxidase. rsc.org Gold(III) complexes with pyridine ligands have also been shown to be active catalysts, with their reactivity modulated by the electron density of the pyridine ring. acs.org

Beyond catalysis, metal complexes incorporating pyridazine derivatives can exhibit interesting photophysical properties, leading to applications as luminescent materials. acs.orgrsc.org The coordination of a metal ion can rigidify the ligand structure and introduce new electronic transitions (e.g., metal-to-ligand charge transfer), resulting in strong and stable light emission. rsc.org Complexes with metals like platinum(II), copper(I), and zinc(II) have been investigated for their luminescent properties, with potential uses in sensing and as emitters in OLEDs. rsc.orgmdpi.com

Aggregation-Induced Emission Properties of Pyridazine Derivatives

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules, known as AIEgens, become highly fluorescent upon aggregation in a poor solvent or in the solid state. This effect is the opposite of the common aggregation-caused quenching (ACQ) that plagues many traditional fluorophores. Pyridazine derivatives have been successfully incorporated into AIE-active molecules.

The AIE effect in these systems typically arises from the restriction of intramolecular motion (RIM) in the aggregated state. In solution, the molecules can undergo non-radiative decay through intramolecular rotations or vibrations. When aggregated, these motions are physically hindered, which blocks the non-radiative pathways and forces the excited-state energy to be released as light, leading to strong fluorescence.

By combining a pyridazine unit with a well-known AIEgen like tetraphenylethylene (B103901) (TPE), researchers have created novel fluorescent probes. For example, pyridazine adducts of TPE have been shown to exhibit significant fluorescence enhancement in aggregated states, such as in DMSO/water mixtures with high water fractions. This property is highly valuable for applications in biological imaging and sensing, where probes can be designed to "turn on" their fluorescence in response to specific environmental changes or binding events that induce aggregation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Dichloro-4,5-dimethylpyridazine, and what yields are typically achieved?

- Methodology : The compound is commonly synthesized via microwave-assisted chlorination of hydroxyl precursors. For example, reacting 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) under microwave irradiation (160°C, 20 minutes) yields 53% of the target compound . Alternative methods include conventional heating with POCl₃, though microwave methods are favored for reduced reaction times.

- Key Data :

| Method | Reagents | Temperature/Time | Yield |

|---|---|---|---|

| Microwave | POCl₃, DIPEA | 160°C, 20 min | 53% |

| Conventional | POCl₃ | Reflux, 6–8 hrs | ~40–45% |

Q. How is this compound characterized using spectroscopic methods?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR spectra confirm substitution patterns and methyl group positions. For example, methyl protons typically resonate at δ 2.1–2.3 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 163.0 for C₅H₄Cl₂N₂) .

- IR : Peaks near 680–720 cm⁻¹ indicate C-Cl stretching vibrations .

Q. What are the primary applications of this compound in life science research?

- Role : It serves as a versatile intermediate in heterocyclic chemistry for synthesizing bioactive molecules (e.g., kinase inhibitors) and as a biochemical reagent in enzyme inhibition studies . Its dichloro-methyl groups enable regioselective functionalization in drug discovery pipelines.

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis parameters to improve yield beyond 53%?

- Experimental Design :

- Reagent Ratios : Optimize POCl₃:DIPEA stoichiometry (e.g., 2:1 molar ratio) to minimize side reactions .

- Temperature Gradients : Test incremental temperature increases (e.g., 150°C → 170°C) to balance reaction rate and decomposition.

- Solvent Screening : Replace DIPEA with less nucleophilic bases (e.g., DBU) to enhance selectivity.

Q. What strategies are recommended for resolving contradictions in reaction pathway mechanisms?

- Case Study : Chlorination of pyridazine derivatives may produce intermediates (e.g., trichloro adducts) that complicate mechanistic interpretations. Use isotopic labeling (e.g., ³⁶Cl) to track chlorine incorporation or DFT calculations to model transition states .

- Data Reconciliation : Compare kinetic data (e.g., Arrhenius plots) with computational results to validate proposed pathways .

Q. How does computational modeling aid in predicting the reactivity of this compound?

- Approach :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-4 methyl group shows higher nucleophilicity, making it reactive toward alkylation .

- Molecular Dynamics : Simulate solvent effects on reaction trajectories (e.g., polar aprotic solvents like DMF stabilize intermediates) .

Q. What challenges arise in interpreting conflicting spectral data for derivatives of this compound?

- Example : Discrepancies in NOESY correlations may arise from conformational flexibility. Use variable-temperature NMR to resolve dynamic effects or X-ray crystallography for definitive structural assignments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar pyridazine syntheses?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。